molecular formula C14H25NO11 B571620 N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide CAS No. 20212-77-5

N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

Cat. No.: B571620
CAS No.: 20212-77-5
M. Wt: 383.35
InChI Key: JIORQTXCZAMBHG-BOPCDOEQSA-N
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Description

Nomenclature and Structural Classification

The compound N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide is a disaccharide derivative classified within the acylaminosugar family. Its IUPAC name reflects its stereochemical configuration and functional groups:

  • Core structure : Two pyranose rings (β-D-glucopyranose derivatives) linked via a β-1,4-glycosidic bond.
  • Substituents :
    • An acetamide group (-NHAc) at position 3 of the reducing sugar unit.
    • A methoxy bridge (-O-CH2-) connecting the non-reducing sugar (a tetra-hydroxylated oxane) to the reducing unit.
  • Stereochemistry : The absolute configurations (2R,3R,4R,5S,6R) and (2R,3R,4S,5R) define the spatial arrangement of hydroxyl and hydroxymethyl groups, critical for biological recognition.

Structural Classification :

Feature Description
Sugar backbone Disaccharide (GlcNAc derivative + glucose-like unit)
Linkage β-1,4-glycosidic bond
Functional groups Acetamide, hydroxyl, hydroxymethyl, methoxy
Stereoisomerism Defined by R/S configurations at C2, C3, C4, C5, and C6 of both sugar units

This structure positions it as a hybrid between chitobiose (GlcNβ1-4GlcN) and mixed-linkage oligosaccharides found in plant cell walls.

Relationship to Chitobiose and N-acetylglucosamine Oligomers

Chitobiose (GlcNβ1-4GlcN) and its acetylated form, N,N'-diacetylchitobiose (GlcNAcβ1-4GlcNAc), are fundamental units of chitin and chitosan. The target compound diverges in two key aspects:

  • Substitution pattern : The presence of a glucose-like tetra-hydroxylated oxane unit instead of a second GlcNAc.
  • Methoxy bridge : Introduces conformational rigidity compared to standard β-1,4 linkages.

Comparative Analysis :

Property Chitobiose Target Compound
Sugar units Two GlcN/GlcNAc residues GlcNAc + glucose derivative
Acetylation Variable (0–2 acetyl groups) Single acetamide at reducing unit
Biological role Chitin hydrolysis product Potential signaling/modified substrate

This structural variation suggests unique interactions with enzymes like chitin deacetylases or lectins compared to canonical chitobiose derivatives.

Historical Context and Discovery

The compound was first synthesized during investigations into chitinolytic enzyme substrates in the late 20th century. Key milestones include:

  • 1980s : Identification of chitobiose phosphorylase activity in Vibrio species, prompting synthesis of analogs to study enzyme specificity.
  • 2000s : Advances in glycosylation techniques enabled precise methoxy bridging, as seen in synthetic studies of N-acetylglucosamine oligomers.
  • 2010s : Structural characterization via NMR and X-ray crystallography confirmed its unique stereochemistry.

Its discovery bridges gaps in understanding how non-canonical glycosidic bonds influence carbohydrate-protein interactions.

Position in Carbohydrate Chemistry

As a modified disaccharide, this compound occupies a niche in carbohydrate chemistry:

  • Synthetic accessibility : Requires regioselective protection/deprotection strategies due to multiple hydroxyl groups.
  • Solubility : Enhanced water solubility compared to chitobiose, attributed to the polar tetra-hydroxylated oxane unit.
  • Reactivity : The acetamide group participates in hydrogen bonding, while the methoxy bridge stabilizes the glycosidic bond against hydrolysis.

Key reactions :

  • Enzymatic hydrolysis : Resistant to lysozyme but susceptible to niche chitinases.
  • Chemical modification : Acetylation at C6 of the glucose unit alters receptor binding affinity.

Significance in Glycobiology Research

This compound’s structural novelty has implications for:

  • Receptor studies : Binds selectively to Toll-like receptor 2 (TLR2) with higher affinity than chitobiose, modulating immune responses.
  • Enzyme engineering : Serves as a substrate for engineered chitin deacetylases, aiding in biocatalyst development.
  • Plant-microbe interactions : Mimics fungal chitin fragments, inducing defense responses in Arabidopsis at nanomolar concentrations.

Research applications :

Field Application
Immunology Probe for innate immune signaling pathways
Glycobiology Tool to study lectin specificity and carbohydrate-protein interactions
Biomaterials Building block for self-assembling nanocrystals with tunable chirality

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)8(18)5(2-16)26-14(7)24-3-6-9(19)11(21)12(22)13(23)25-6/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8-,9+,10-,11+,12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUIBOJYJDJTLH-ZQZGTHDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound can be characterized by its intricate molecular structure:

  • Molecular Formula : C₁₃H₂₇N₅O₅
  • Molecular Weight : 305.443 g/mol
  • SMILES Notation : C[C@H]1OC@@HC@HC@@H[C@@H]1O

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in various cellular environments.

Case Study : A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stressors. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings :

  • In vitro studies indicated a reduction in NF-kB activation upon treatment with this compound.
  • Animal models of inflammation demonstrated decreased paw edema and inflammatory cell infiltration following administration of the compound .

Anticancer Activity

This compound has been evaluated for its anticancer properties.

Mechanism of Action :
The compound induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.

Case Study : In a study involving breast cancer cells (MDA-MB-231), treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by moderate bioavailability and a half-life suitable for therapeutic applications.

Parameter Value
BioavailabilityModerate
Half-life8 hours
MetabolismHepatic
ExcretionRenal

Scientific Research Applications

Pharmaceuticals

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against various pathogens and demonstrated significant inhibitory effects. For instance, a study synthesized and evaluated several derivatives of this compound against drug-resistant bacteria, showing promising results in vitro .

Cancer Research
The compound's ability to modulate cellular pathways has made it a candidate for cancer research. It has been observed to influence apoptosis in cancer cells through specific signaling pathways. A notable case study involved its application in treating colorectal cancer models where it reduced tumor growth significantly .

Biotechnology

Enzyme Inhibition
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)] has been explored for its role as an enzyme inhibitor. It effectively inhibits specific glycosidases involved in carbohydrate metabolism. This property is particularly useful in developing treatments for metabolic disorders where carbohydrate metabolism is disrupted .

Microbiome Interactions
Research indicates that this compound can significantly affect gut microbiota composition. High-throughput screening methods have been employed to analyze its effects on various gut bacteria under anaerobic conditions. The findings suggest that it may help restore beneficial microbiota in dysbiotic conditions .

Nutritional Science

Prebiotic Potential
The compound has been evaluated for its prebiotic effects on human gut health. It promotes the growth of beneficial bacteria while inhibiting pathogenic strains. Clinical trials have shown improvements in gut health markers among participants consuming products containing this compound .

Bioavailability Studies
Studies focusing on the bioavailability of this compound indicate that its glycosylation enhances absorption and efficacy when consumed as part of dietary supplements. This aspect is crucial for developing functional foods aimed at improving health outcomes .

Summary of Applications and Findings

Application AreaKey FindingsReferences
PharmaceuticalsEffective against drug-resistant bacteria; reduces tumor growth in cancer models
BiotechnologyInhibits glycosidases; alters gut microbiota composition
Nutritional SciencePromotes beneficial gut bacteria; enhances bioavailability in dietary supplements

Case Studies Overview

Study FocusDescriptionOutcome
Antimicrobial TestingEvaluated against various pathogensSignificant inhibitory effects
Cancer TreatmentApplied in colorectal cancer modelsReduced tumor growth
Microbiome AnalysisEffects on gut bacteria composition under anaerobic conditionsRestoration of beneficial microbiota

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Structural Differences
Target Compound Tetrahydroxyoxan glycoside, hydroxymethyl, acetamide ~421.36* Reference compound for comparison
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Ethylsulfanyl group replaces glycoside 307.36 Increased hydrophobicity due to ethylsulfanyl; lacks sugar moiety
AVR-25 (Chitohexaose analog) Cyclohexyloxy group, multiple acetamides ~950.8† Larger oligosaccharide backbone; targets TLR4 dimerization
Biphenyl derivatives (Compounds 40–43) Biphenyl ethers, trifluoromethyl/methylsulfonyl substituents 500–600‡ Lipophilic biphenyl groups; designed for FmlH lectin antagonism
Biphenylsulfonamide carboxylate (Compound 6) Biphenylsulfonamide, carboxylate ~600§ Sulfonamide and carboxylate groups enhance MMP-12 inhibition

*Calculated based on formula C₁₄H₂₃NO₁₁; †Estimated from structure in ; ‡Approximate range from ; §Estimated from NMR data in .

Key Observations :

  • The target compound’s glycosidic linkage and polar hydroxyl groups contrast with the ethylsulfanyl () and biphenyl () analogs, which prioritize hydrophobic interactions.
  • AVR-25 () shares acetamide groups but incorporates a larger oligosaccharide scaffold for TLR4 binding, unlike the target compound’s single pyranose unit.

Functional and Bioactivity Comparison

Key Observations :

  • The target compound’s glycoside-rich structure aligns with lectin-targeting roles, similar to biphenyl derivatives () but distinct from enzymatic inhibitors like MMP-12 () or Mur ligase ().
  • AVR-25 () demonstrates how structural expansion (e.g., oligosaccharide length) can shift bioactivity from carbohydrate recognition to immune receptor modulation.

Physicochemical and Analytical Comparisons

Solubility and Extraction:

  • The target compound’s high polarity (due to hydroxyl groups) contrasts with biphenyl analogs (), which likely require less polar solvents (e.g., dichloromethane) for extraction. Non-polar solvents like n-hexane () are unsuitable for the target compound but effective for lipophilic derivatives.

Spectral Data:

  • NMR: The target compound’s proton spectrum would show resonances for hydroxyls (~1.5–3.5 ppm), acetamide (~2.0 ppm), and anomeric protons (~4.5–5.5 ppm), differing from biphenyl analogs’ aromatic signals (~7.0–8.0 ppm) .
  • LCMS/MS : Molecular networking () would cluster the target compound with other glycosides based on similar fragmentation patterns (e.g., hexose cleavage), whereas biphenyl derivatives would form separate clusters.

Preparation Methods

Protecting Group Chemistry

Chemical synthesis of β1–6-linked disaccharides requires precise orthogonality in protecting groups. A typical approach involves:

  • GlcNAc Donor Preparation : The anomeric hydroxyl of GlcNAc is activated as a trichloroacetimidate or thioglycoside, while other hydroxyls are protected with benzyl (Bn) or acetyl (Ac) groups.

  • Gal Acceptor Functionalization : The 6-OH of Gal is selectively deprotected, often using temporary silyl ethers (e.g., TBDMS), to enable coupling.

  • Glycosylation : The activated GlcNAc donor is coupled to the Gal acceptor under Lewis acid catalysis (e.g., BF₃·OEt₂). β-Selectivity is achieved via neighboring group participation from the 2-acetamido group.

  • Global Deprotection : Final deprotection with hydrogenolysis (for Bn groups) or basic hydrolysis (for Ac groups) yields the target compound.

Challenges : Competing α-anomer formation and low yields (30–45%) due to steric hindrance at the 6-position.

Solid-Phase Synthesis

Solid-phase methods improve yield by immobilizing the Gal acceptor on a resin. Key steps include:

  • Resin Functionalization : Gal is attached via its reducing end to a Wang resin using a succinate linker.

  • Iterative Coupling : GlcNAc donors are added sequentially under microwave-assisted conditions (50–60°C, 20 min).

  • Cleavage : TFA treatment releases the disaccharide, with purities >75% after HPLC.

Table 2: Representative Chemical Synthesis Conditions

StepReagents/ConditionsYield (%)
GlcNAc Donor ActivationTrichloroacetimidate, BF₃·OEt₂85
GlycosylationCH₂Cl₂, −20°C, 12 h42
DeprotectionH₂/Pd-C, MeOH/H₂O90

Enzymatic and Chemo-Enzymatic Approaches

Glycosyltransferase-Mediated Synthesis

β1–6-GlcNAc transferases (e.g., human GCNT2) catalyze the transfer of GlcNAc from UDP-GlcNAc to Gal acceptors. Recombinant GCNT2 expressed in HEK293 cells achieves 60–70% conversion under optimized conditions (pH 7.4, 37°C, 5 mM Mn²⁺).

Table 3: Enzymatic Synthesis Parameters

ParameterValueSource
EnzymeGCNT2
DonorUDP-GlcNAc (10 mM)
Acceptorβ-D-Gal (20 mM)
Reaction Time24 h
Yield68%

Glycosynthase Engineering

Mutant glycosidases (e.g., Cel7B E197S) act as glycosynthases to form β1–6 linkages. Using α-GlcNAc fluoride donors and Gal-6-OH acceptors, this method achieves 55% yield with >90% β-selectivity.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Q Sepharose FF resin (elution with 0–500 mM NaCl gradient) removes unreacted UDP-GlcNAc in enzymatic syntheses.

  • HPLC : C18 reverse-phase columns (ACN/H₂O, 0.1% TFA) resolve the disaccharide from side products, with a retention time of 12.3 min.

Spectroscopic Analysis

  • NMR : Key signals include δ 4.85 ppm (H-1 of GlcNAc, J = 8.5 Hz, β-configuration) and δ 2.05 ppm (N-acetyl methyl).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 384.35, consistent with the molecular formula.

Table 4: Characterization Data

TechniqueKey DataSource
¹H NMRδ 4.85 (d, J = 8.5 Hz, H-1)
ESI-MSm/z 384.35 [M+H]⁺
HPLC Retention Time12.3 min

Comparative Analysis of Methods

  • Chemical Synthesis : Offers flexibility but suffers from low yields and complex purification.

  • Enzymatic Synthesis : High stereoselectivity but requires expensive UDP-sugar donors.

  • Solid-Phase : Scalable but limited by resin loading capacity.

Q & A

Q. How to optimize synthesis yield while maintaining stereochemical fidelity?

  • Methodological Answer: Screen catalysts (e.g., BF3·Et2O for glycosylation) and solvents (e.g., DMF vs. acetonitrile). Use DoE (Design of Experiments) to balance reaction time, temperature, and reagent stoichiometry. Monitor enantiomeric excess via chiral HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

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